molecular formula C12H16N2O4 B1592850 Methyl 6-((tert-butoxycarbonyl)amino)picolinate CAS No. 258497-48-2

Methyl 6-((tert-butoxycarbonyl)amino)picolinate

Cat. No. B1592850
CAS RN: 258497-48-2
M. Wt: 252.27 g/mol
InChI Key: SSXZSQHXBWITRI-UHFFFAOYSA-N
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Description

Methyl 6-((tert-butoxycarbonyl)amino)picolinate, also known as Methyl Boc-Amino Picolinate, is a chemical compound used in scientific research. It is a derivative of picolinic acid and is commonly used in the synthesis of peptides and other organic compounds.

Scientific Research Applications

Biomimetic Iron Complexes and Catalysis

A study conducted by Chatterjee and Paine (2015) investigated a biomimetic iron complex (tBu-L(Me))Fe(III)(4,6-di-tBu-AP) inspired by nonheme iron enzymes. These enzymes catalyze the oxidative ring cleavage of 2-aminophenol to 2-picolinic acid using O2 as the oxidant. The study highlighted the role of a urea group in directing catalytic reactivity exhibited by the complex in cleaving the aromatic ring of 4,6-di-tBu-AP to afford 4,6-di-tert-butyl-2-picolinic acid, emphasizing the potential applications in biomimetic catalysis and organic synthesis (Chatterjee & Paine, 2015).

Methylation and Formylation of Amines with CO2

Zhang, Zhang, and Gao (2021) reported the use of a borane-trimethylamine complex as an efficient reducing agent for the selective methylation and formylation of amines with CO2. Their research showed that 6-amino-2-picoline is highly effective as a catalyst for methylation, demonstrating the significance of picoline derivatives in facilitating carbon capture and utilization (Zhang, Zhang, & Gao, 2021).

Tert-Butoxycarbonylation in Chemical Synthesis

Ouchi, Saito, Yamamoto, and Takahata (2002) explored the use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a tert-butoxycarbonylation reagent for aromatic and aliphatic amine hydrochlorides and phenols. This reagent, related to tert-butoxycarbonyl groups, demonstrates chemoselective reactions under mild conditions, indicating its potential in synthetic organic chemistry (Ouchi et al., 2002).

Antimicrobial Polymers

Waschinski and Tiller (2005) synthesized poly(2-alkyl-1,3-oxazoline)s with terminal quarternary ammonium groups for antimicrobial applications. They utilized a novel bifunctional initiator, 3-[(tert-butoxycarbonyl)amino]benzyl-p-toluenesulfonate, demonstrating that the polymers' bioactivity significantly depends on the terminal functions, underscoring the importance of tert-butoxycarbonyl derivatives in developing antimicrobial materials (Waschinski & Tiller, 2005).

properties

IUPAC Name

methyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(16)14-9-7-5-6-8(13-9)10(15)17-4/h5-7H,1-4H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXZSQHXBWITRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60627838
Record name Methyl 6-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

258497-48-2
Record name Methyl 6-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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